molecular formula C25H23N5O4 B14112962 ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No.: B14112962
M. Wt: 457.5 g/mol
InChI Key: MPPOQGQRHSVHRC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound featuring a benzoate ester linked to a purine derivative This compound is notable for its intricate structure, which includes multiple functional groups such as esters, imidazoles, and purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and purine core, followed by the introduction of the benzyl and ester groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol or benzaldehyde derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with specific molecular targets. The compound’s purine moiety suggests it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The exact pathways and targets would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H23N5O4

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate

InChI

InChI=1S/C25H23N5O4/c1-4-34-23(32)18-10-12-19(13-11-18)30-16(2)14-28-20-21(26-24(28)30)27(3)25(33)29(22(20)31)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3

InChI Key

MPPOQGQRHSVHRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C

Origin of Product

United States

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